molecular formula C15H16O3 B157382 3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol CAS No. 1940-49-4

3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol

Cat. No.: B157382
CAS No.: 1940-49-4
M. Wt: 244.28 g/mol
InChI Key: IMXUYOYYNZMNDM-UHFFFAOYSA-N
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Description

3-([1,1’-Biphenyl]-4-yloxy)propane-1,2-diol: is an organic compound characterized by the presence of a biphenyl group attached to a propane-1,2-diol moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-Biphenyl]-4-yloxy)propane-1,2-diol typically involves the following steps:

    Formation of the Biphenyl Ether: The initial step involves the reaction of 4-hydroxybiphenyl with 3-chloropropane-1,2-diol in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the biphenyl ether linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-([1,1’-Biphenyl]-4-yloxy)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the propane-1,2-diol moiety can be oxidized to form carbonyl compounds such as aldehydes or ketones.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The biphenyl ether linkage can participate in substitution reactions, where the biphenyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted biphenyl ethers.

Scientific Research Applications

3-([1,1’-Biphenyl]-4-yloxy)propane-1,2-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-([1,1’-Biphenyl]-4-yloxy)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic regions of proteins or enzymes, potentially modulating their activity. The hydroxyl groups in the propane-1,2-diol moiety can form hydrogen bonds with other molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediol: A simple diol with two hydroxyl groups on adjacent carbon atoms.

    1,3-Propanediol: Another diol with hydroxyl groups on the first and third carbon atoms.

    4-Hydroxybiphenyl: A biphenyl compound with a hydroxyl group on one of the phenyl rings.

Uniqueness

3-([1,1’-Biphenyl]-4-yloxy)propane-1,2-diol is unique due to the presence of both a biphenyl group and a propane-1,2-diol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(4-phenylphenoxy)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c16-10-14(17)11-18-15-8-6-13(7-9-15)12-4-2-1-3-5-12/h1-9,14,16-17H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXUYOYYNZMNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80941104
Record name 3-[([1,1'-Biphenyl]-4-yl)oxy]propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1940-49-4
Record name 3-([1,1′-Biphenyl]-4-yloxy)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1940-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((1,1'-Biphenyl)-4-yloxy)propane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[([1,1'-Biphenyl]-4-yl)oxy]propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-([1,1'-biphenyl]-4-yloxy)propane-1,2-diol
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